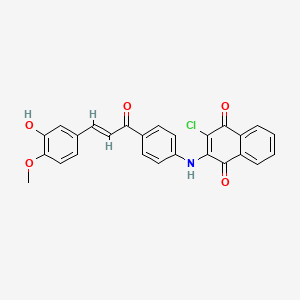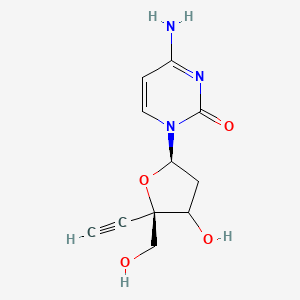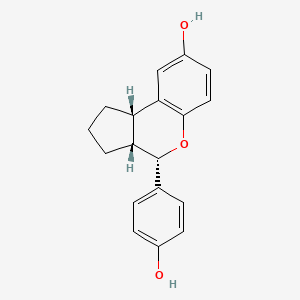
Apoptosis inducer 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis inducer 17 is a hybrid molecule composed of curcumin and piperlongumine. This compound is known for its ability to induce apoptosis, or programmed cell death, in cancer cells. It achieves this by activating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to cell cycle arrest and apoptosis in lung cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of apoptosis inducer 17 involves the conjugation of curcumin and piperlongumine. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the hybrid molecule. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Apoptosis inducer 17 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Apoptosis inducer 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of apoptosis and to develop new synthetic methods for hybrid molecules.
Biology: It is used to investigate the cellular pathways involved in apoptosis and to identify potential targets for cancer therapy.
Medicine: It has potential therapeutic applications in the treatment of cancer, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Industry: It can be used in the development of new anticancer drugs and in the production of research reagents for studying apoptosis.
Wirkmechanismus
Apoptosis inducer 17 exerts its effects by activating the JNK signaling pathway. This pathway involves the phosphorylation of JNK, which in turn activates downstream targets such as c-Jun and activating transcription factor-2 (ATF-2). These transcription factors then promote the expression of pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Curcumin: A natural compound with anti-inflammatory and anticancer properties.
Piperlongumine: A natural compound known for its ability to induce oxidative stress and apoptosis in cancer cells.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Thapsigargin: An endoplasmic reticulum stressor that induces apoptosis by disrupting calcium homeostasis.
Uniqueness: Apoptosis inducer 17 is unique in that it combines the properties of curcumin and piperlongumine, resulting in a hybrid molecule with enhanced apoptotic activity. This makes it a promising candidate for further research and development as an anticancer agent.
Eigenschaften
Molekularformel |
C25H27NO7 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)12-18-6-5-11-26(25(18)29)23(28)10-8-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+ |
InChI-Schlüssel |
XWYNUWVEPGDSIQ-KWKAUDIHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)



![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)




![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
